

# Green Chemistry Applications of Ferrous Bromide Catalysts: Application Notes and Protocols

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Compound of Interest					
Compound Name:	Ferrous bromide				
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The utilization of earth-abundant, inexpensive, and less toxic metal catalysts is a cornerstone of green chemistry. **Ferrous bromide** (FeBr<sub>2</sub>) and its ferric counterpart (FeBr<sub>3</sub>) have emerged as versatile and sustainable catalysts for a range of organic transformations, offering efficient and selective pathways to valuable chemical entities. These iron-based catalysts often replace more expensive and toxic heavy metals like palladium, rhodium, and iridium, contributing to more economical and environmentally benign synthetic processes.

This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by **ferrous bromide**, highlighting its role in promoting green chemistry principles.

# Application Note 1: Z-Selective Olefin Synthesis via Reductive Coupling

Introduction

The stereoselective synthesis of olefins is of paramount importance in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules where the geometric isomerism of a double bond can significantly impact biological activity. This application note describes an iron-catalyzed reductive coupling of alkyl halides with terminal



arylalkynes for the highly Z-selective synthesis of 1,2-disubstituted olefins. This method utilizes the inexpensive and non-toxic **ferrous bromide** as a catalyst and zinc metal as a reductant, avoiding the need for pre-formed organometallic reagents and minimizing the generation of stoichiometric byproducts.

#### Key Features:

- High Z-Selectivity: The reaction proceeds with excellent stereoselectivity, favoring the formation of the Z-isomer.
- Broad Substrate Scope: The protocol is applicable to a wide range of primary, secondary, and tertiary alkyl halides and various terminal arylalkynes.
- Mild Reaction Conditions: The reaction is typically carried out at room temperature.
- Green Chemistry Principles: Employs an earth-abundant and non-toxic iron catalyst, avoids pyrophoric organometallic reagents, and uses a recyclable reductant (zinc).

# **Quantitative Data**



Entry	Alkyne	Alkyl Halide	Product	Yield (%)[1]	Z:E Ratio[1]
1	Phenylacetyl ene	lodocyclohex ane	(Z)-(2- cyclohexylvin yl)benzene	91 (GC)	>13:1
2	4- Methylphenyl acetylene	lodocyclohex ane	(Z)-1-(2- cyclohexylvin yl)-4- methylbenze ne	85	>20:1
3	4- Methoxyphen ylacetylene	lodocyclohex ane	(Z)-1-(2- cyclohexylvin yl)-4- methoxybenz ene	82	>20:1
4	4- Chlorophenyl acetylene	lodocyclohex ane	(Z)-1-chloro- 4-(2- cyclohexylvin yl)benzene	78	>20:1
5	Phenylacetyl ene	1- lodoadamant ane	(Z)-1-(2- adamantylvin yl)benzene	88	>20:1

# Experimental Protocol: General Procedure for the Iron-Catalyzed Z-Selective Reductive Coupling[1]

### Materials:

- Ferrous bromide (FeBr2, anhydrous, 98%)
- Zinc powder (<10 μm, 98%)
- Iodine (I2, 99.8%)
- N,N-Dimethylacetamide (DMA, anhydrous, 99.8%)



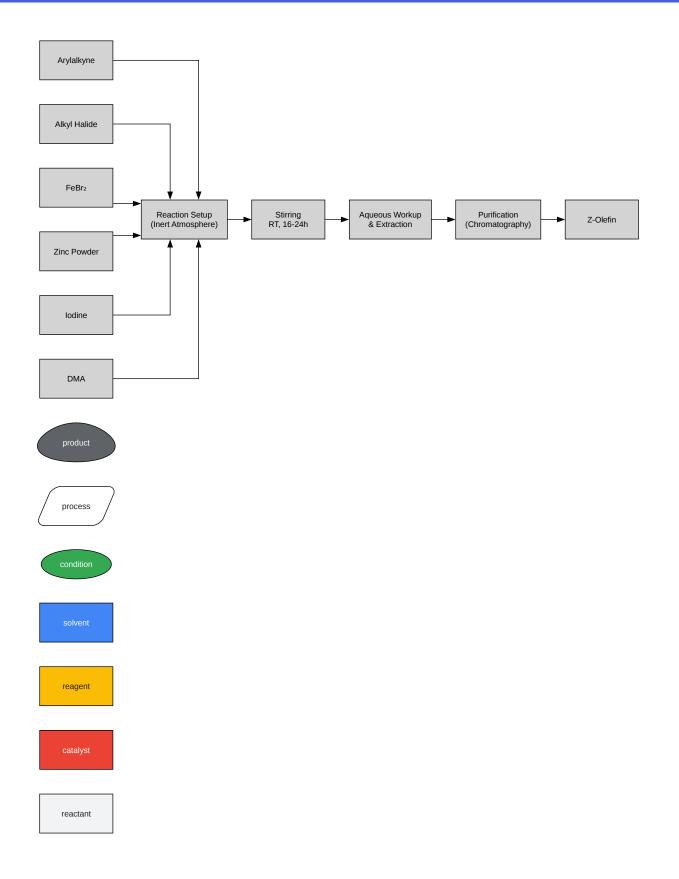
- Terminal arylalkyne
- Alkyl halide
- Standard glassware for anhydrous reactions (Schlenk flask, magnetic stirrer, etc.)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

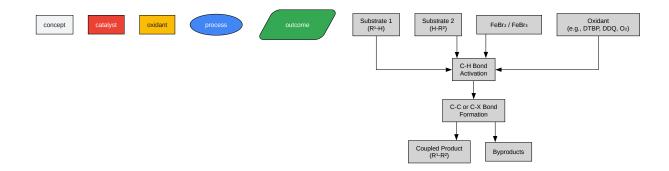
- To a dry Schlenk flask equipped with a magnetic stir bar, add zinc powder (1.5 mmol, 1.5 equiv).
- The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen) three times.
- Anhydrous N,N-dimethylacetamide (DMA) (2.0 mL) is added, followed by iodine (0.02 mmol,
   0.02 equiv). The mixture is stirred at room temperature for 10 minutes to activate the zinc.
- To this suspension, add **ferrous bromide** (0.1 mmol, 0.1 equiv), the terminal arylalkyne (1.0 mmol, 1.0 equiv), and the alkyl halide (1.5 mmol, 1.5 equiv).
- The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl (5 mL).
- The mixture is extracted with diethyl ether (3 x 10 mL).
- The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired Z-olefin.

## **Experimental Workflow**

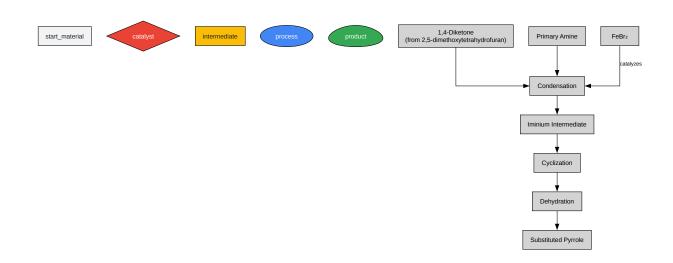












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# References

• 1. Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes - PMC [pmc.ncbi.nlm.nih.gov]







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